Cas no 67360-38-7 (Quinoline-7-carbonitrile)

Quinoline-7-carbonitrile is a versatile heterocyclic compound featuring a nitrile group at the 7-position of the quinoline scaffold. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The electron-withdrawing nitrile group enhances its utility in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. Its high purity and stability ensure consistent performance in research and industrial applications. Quinoline-7-carbonitrile is also employed in the development of fluorescent dyes and coordination chemistry due to its rigid aromatic framework. The compound's well-defined properties facilitate precise modifications, supporting advancements in medicinal chemistry and material science.
Quinoline-7-carbonitrile structure
Quinoline-7-carbonitrile structure
Product Name:Quinoline-7-carbonitrile
CAS No:67360-38-7
MF:C10H6N2
MW:154.168041706085
MDL:MFCD12028057
CID:1031107
PubChem ID:22344048
Update Time:2025-10-24

Quinoline-7-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • Quinoline-7-carbonitrile
    • 7-Cyanoquinoline
    • 7-quinolinecarbonitrile
    • 7-quinolinecarbonitrile(SALTDATA: FREE)
    • Chinolin-7-carbonitril
    • SB67775
    • OZMHIFNNCZPJFS-UHFFFAOYSA-N
    • FT-0762856
    • AKOS000321686
    • MFCD12028057
    • SCHEMBL3843536
    • DTXSID80625033
    • AS-41065
    • CS-0207738
    • 67360-38-7
    • 7-Cyanchinolin
    • DB-082746
    • STK505505
    • ALBB-008693
    • MDL: MFCD12028057
    • Inchi: 1S/C10H6N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H
    • InChI Key: OZMHIFNNCZPJFS-UHFFFAOYSA-N
    • SMILES: N1C=CC=C2C=CC(C#N)=CC=12

Computed Properties

  • Exact Mass: 154.05300
  • Monoisotopic Mass: 154.053098200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 36.7Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 104 ºC
  • Boiling Point: 323.7±15.0 ºC (760 Torr),
  • Flash Point: 115.5±5.6 ºC,
  • Solubility: Very slightly soluble (0.56 g/l) (25 º C),
  • PSA: 36.68000
  • LogP: 2.10648

Quinoline-7-carbonitrile Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Quinoline-7-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
039767-500mg
Quinoline-7-carbonitrile
67360-38-7
500mg
5119CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
039767-1g
Quinoline-7-carbonitrile
67360-38-7
1g
8045CNY 2021-05-07
Alichem
A189000418-1g
7-Cyanoquinoline
67360-38-7 98%
1g
$939.05 2023-09-01
Alichem
A189000418-5g
7-Cyanoquinoline
67360-38-7 98%
5g
$2306.37 2023-09-01
Alichem
A189000418-10g
7-Cyanoquinoline
67360-38-7 98%
10g
$2869.96 2023-09-01
TRC
E592373-2.5mg
quinoline-7-carbonitrile
67360-38-7
2.5mg
$ 50.00 2022-06-02
TRC
E592373-5mg
quinoline-7-carbonitrile
67360-38-7
5mg
$ 65.00 2022-06-02
TRC
E592373-25mg
quinoline-7-carbonitrile
67360-38-7
25mg
$ 115.00 2022-06-02
Chemenu
CM111921-1g
quinoline-7-carbonitrile
67360-38-7 95%
1g
$482 2021-08-06
Chemenu
CM111921-1g
quinoline-7-carbonitrile
67360-38-7 95%
1g
$*** 2023-05-29

Quinoline-7-carbonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:67360-38-7)Quinoline-7-carbonitrile
Order Number:A1171411
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:20
Price ($):222.0
Email:sales@amadischem.com

Additional information on Quinoline-7-carbonitrile

Recent Advances in Quinoline-7-carbonitrile (CAS: 67360-38-7) Research: A Comprehensive Review

Quinoline-7-carbonitrile (CAS: 67360-38-7) has emerged as a pivotal scaffold in medicinal chemistry and drug discovery due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer, infectious diseases, and neurological disorders. This research briefing aims to provide an up-to-date overview of the latest advancements in the application and mechanistic studies of Quinoline-7-carbonitrile, focusing on its chemical properties, synthetic methodologies, and therapeutic potentials.

In the realm of synthetic chemistry, Quinoline-7-carbonitrile has been utilized as a building block for the development of novel heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of quinoline-based kinase inhibitors, which showed promising activity against non-small cell lung cancer (NSCLC) cell lines. The study employed a multi-step synthetic route involving palladium-catalyzed cross-coupling reactions, underscoring the compound's adaptability in complex chemical transformations. Furthermore, the researchers identified that modifications at the 7-position of the quinoline ring significantly influenced the compound's binding affinity to target proteins.

Recent pharmacological investigations have expanded the understanding of Quinoline-7-carbonitrile's mechanism of action. A groundbreaking study in Bioorganic & Medicinal Chemistry Letters (2024) revealed its role as a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival in various cancers. The study utilized molecular docking and in vitro assays to demonstrate that derivatives of Quinoline-7-carbonitrile exhibited nanomolar IC50 values against PI3Kα, with notable selectivity over other kinase isoforms. These findings suggest its potential as a lead compound for the development of targeted cancer therapies.

In addition to its anticancer properties, Quinoline-7-carbonitrile has shown promise in antimicrobial applications. A 2023 research article in Antimicrobial Agents and Chemotherapy reported the synthesis of novel quinoline-7-carbonitrile derivatives with potent activity against drug-resistant strains of Mycobacterium tuberculosis. The compounds demonstrated low cytotoxicity against mammalian cells, highlighting their potential as safer alternatives to existing tuberculosis treatments. Structural-activity relationship (SAR) studies indicated that the introduction of electron-withdrawing groups at specific positions enhanced both potency and metabolic stability.

The pharmacokinetic profile of Quinoline-7-carbonitrile derivatives has also been a focus of recent research. Advanced in silico modeling and in vivo studies have provided insights into their absorption, distribution, metabolism, and excretion (ADME) properties. A 2024 publication in Drug Metabolism and Disposition highlighted the improved oral bioavailability of certain derivatives, attributed to strategic structural modifications that reduced first-pass metabolism. These advancements are crucial for the transition of Quinoline-7-carbonitrile-based compounds from preclinical to clinical development stages.

Looking forward, the research community anticipates several key developments in Quinoline-7-carbonitrile applications. Ongoing clinical trials are evaluating its derivatives as potential treatments for Alzheimer's disease, leveraging its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways. Additionally, nanotechnology approaches are being explored to enhance the targeted delivery of Quinoline-7-carbonitrile-based drugs, potentially reducing off-target effects and improving therapeutic outcomes. These multidisciplinary efforts underscore the compound's growing importance in modern drug discovery pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:67360-38-7)Quinoline-7-carbonitrile
A1171411
Purity:99%
Quantity:1g
Price ($):222.0
Email